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Compound of Interest

Compound Name: Trimazosin

Cat. No.: B1202524

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimazosin is a quinazoline-based compound primarily classified as a selective alpha-1
adrenergic receptor antagonist.[1] Developed by Pfizer, it is recognized for its efficacy as an
antihypertensive agent, functioning by inducing vasodilation to reduce peripheral vascular
resistance.[2] Its mechanism of action also lends itself to the treatment of benign prostatic
hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck.
Structurally, it is related to other well-known alpha-1 blockers like prazosin. This guide provides
a detailed overview of its chemical properties, a representative synthetic pathway, and its
primary mechanism of action.

Chemical and Physical Properties

Trimazosin is a complex organic molecule with specific physicochemical properties that dictate
its behavior and formulation. The key properties are summarized in the table below.
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Property Value Reference(s)

(2-hydroxy-2-methylpropyl) 4-
(4-amino-6,7,8-

IUPAC Name ] ) ] [1][3]
trimethoxyquinazolin-2-

yl)piperazine-1-carboxylate

CAS Number 35795-16-5 [3]
Chemical Formula C20H29N506

Molecular Weight 435.47 g/mol

Melting Point 158-159 °C

Appearance White crystalline solid

Water Solubility 1.56 mg/mL (for base)

pKa (Strongest Basic) 5.99

LogP 1.2-1.35

Synthesis of Trimazosin

The synthesis of Trimazosin, as detailed in U.S. Patent 3,669,968, involves a multi-step

process starting from the construction of the substituted quinazoline core, followed by the
introduction of the piperazine moiety and subsequent functionalization. While the original
patent provides the definitive route, the following represents a chemically analogous and

detailed experimental protocol.

Representative Synthetic Workflow

The overall synthesis can be visualized as a three-stage process:

« Formation of the Chloroquinazoline Core: Building the key intermediate, 2,4-dichloro-6,7,8-
trimethoxyquinazoline.

o Piperazine Coupling: Nucleophilic substitution to attach the piperazine ring.

» Side-Chain Acylation: Addition of the final ester group to the piperazine nitrogen.
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Caption: A representative synthetic workflow for Trimazosin.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (Intermediate E)
This protocol outlines the creation of the core heterocyclic structure.

e Chlorination: A mixture of 6,7,8-trimethoxyquinazoline-2,4-dione (1 mole) and phosphorus
oxychloride (POCIs, 5 moles) is refluxed in the presence of a catalytic amount of N,N-
dimethylaniline for 5-7 hours. The reaction progress is monitored by Thin Layer
Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly
poured into crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7,8-
trimethoxyquinazoline, is collected by filtration, washed with cold water until neutral, and
dried under vacuum.

e Selective Ammonolysis: The dried dichloro-intermediate (1 mole) is suspended in ethanol
saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120-140
°C for 8-12 hours. The regioselective substitution of the more reactive chlorine at the C4
position occurs.

« |solation: The vessel is cooled, and the resulting solid is filtered, washed with cold ethanol,
and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-4-
amino-6,7,8-trimethoxyquinazoline.
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Protocol 3.2.2: Synthesis of 1-(4-Amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine
(Intermediate F)

e Coupling Reaction: 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (1 mole) and an excess of
anhydrous piperazine (5-10 moles) are heated together, either neat or in a high-boiling inert
solvent like 2-ethoxyethanol, at 130-150 °C for 10-15 hours.

« Purification: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to
be basic. The product is extracted with an organic solvent such as chloroform or ethyl
acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product is purified by column
chromatography or recrystallization.

Protocol 3.2.3: Synthesis of Trimazosin (Final Product G)

o Acylation: The intermediate from the previous step (1 mole) is dissolved in a suitable aprotic
solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base like triethylamine
(1.2 moles). The solution is cooled in an ice bath.

» Reagent Addition: A solution of 2-hydroxy-2-methylpropyl chloroformate (1.1 moles) in the
same solvent is added dropwise to the cooled mixture. (Note: 2-hydroxy-2-methylpropyl
chloroformate can be prepared by reacting 1,2-epoxy-2-methylpropane with phosgene).

o Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 4-
6 hours until completion is confirmed by TLC.

» Final Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g.,
1N HCI), saturated sodium bicarbonate solution, and brine. The organic layer is dried and
evaporated. The resulting crude Trimazosin is purified by recrystallization from a solvent
system like chloroform/diisopropyl ether to yield the final product as a white solid.

Mechanism of Action and Signaling Pathway

Trimazosin exerts its therapeutic effects by acting as a selective antagonist at alpha-1
adrenergic receptors (01-AR). These receptors are integral to the sympathetic nervous system
and are found predominantly in the smooth muscle of blood vessels and the prostate.
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Alpha-1 Adrenergic Blockade

Under normal physiological conditions, catecholamines like norepinephrine bind to ai1-ARs,
initiating a signaling cascade that leads to smooth muscle contraction. In blood vessels, this
results in vasoconstriction and an increase in blood pressure. In the prostate, it causes muscle
contraction that can obstruct urinary flow in patients with BPH.

Trimazosin competitively binds to these ai1-ARs, preventing norepinephrine from binding and
thereby inhibiting the downstream signaling pathway. This blockade leads to:

» Vasodilation: Relaxation of the smooth muscle in arterioles and veins, which decreases total
peripheral resistance and lowers blood pressure.

o Prostatic and Bladder Neck Muscle Relaxation: Alleviation of urinary obstruction and
improvement of symptoms associated with BPH.

Intracellular Signaling Pathway

The 01-AR is a G protein-coupled receptor (GPCR) that is primarily linked to the Gq family of G
proteins. The inhibition of this pathway by Trimazosin prevents the following sequence of
events:

e Gq Protein Activation: Norepinephrine binding would normally activate the Gq protein.

» Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme
phospholipase C.

» Second Messenger Production: PLC cleaves the membrane phospholipid
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release and PKC Activation:

o IPs diffuses through the cytosol and binds to IPs receptors on the endoplasmic reticulum,
triggering the release of stored intracellular calcium (Caz*).

o DAG remains in the cell membrane and, along with the increased Ca?* levels, activates
Protein Kinase C (PKC).
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o Cellular Response: The elevated intracellular Ca?+ and activated PKC lead to the
phosphorylation of various proteins, ultimately causing smooth muscle contraction.

By blocking the initial receptor activation, Trimazosin halts this entire cascade.

Caption: The alpha-1 adrenergic receptor signaling pathway and its inhibition by Trimazosin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

